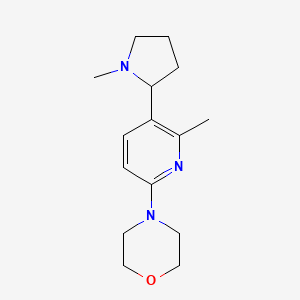![molecular formula C15H22N4O4S B11816088 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate](/img/structure/B11816088.png)
2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate is a complex organic compound with a molecular weight of 354.43 g/mol This compound is notable for its unique structure, which includes a thieno[3,4-d]imidazolidin ring fused with a cyanoacetate group
Méthodes De Préparation
The synthesis of 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate involves multiple steps. One common synthetic route includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide, followed by heterocyclization with a bromoacetyl derivative . The reaction conditions typically involve the use of solvents like DMF (dimethylformamide) and temperatures ranging from room temperature to elevated temperatures, depending on the specific steps involved.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate involves its interaction with specific molecular targets. The thieno[3,4-d]imidazolidin ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyanoacetate group can participate in nucleophilic addition reactions, modifying the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate include:
5-(hexahydro-2-oxo-1H-thieno[3,4-D]imidazol-6-yl)pentanal: This compound shares a similar thieno[3,4-d]imidazolidin ring structure but differs in its functional groups.
D-Desthiobiotin: This compound has a similar biotin-like structure but lacks the cyanoacetate group.
Ethyl (hydroxyimino)cyanoacetate: This compound contains a cyanoacetate group but differs in its overall structure and functional groups.
Propriétés
Formule moléculaire |
C15H22N4O4S |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl 2-cyanoacetate |
InChI |
InChI=1S/C15H22N4O4S/c16-6-5-13(21)23-8-7-17-12(20)4-2-1-3-11-14-10(9-24-11)18-15(22)19-14/h10-11,14H,1-5,7-9H2,(H,17,20)(H2,18,19,22)/t10?,11-,14?/m0/s1 |
Clé InChI |
IMIQVWOSGQQTPM-CVZZAPKMSA-N |
SMILES isomérique |
C1C2C([C@@H](S1)CCCCC(=O)NCCOC(=O)CC#N)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOC(=O)CC#N)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


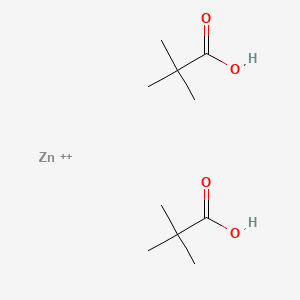

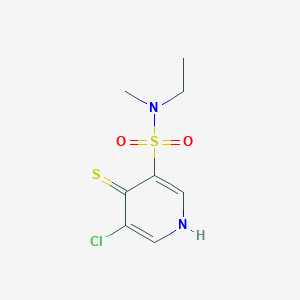
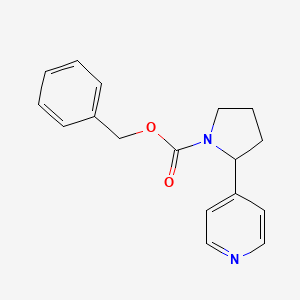
![2-{5-[1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dien-1-yl}-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B11816024.png)
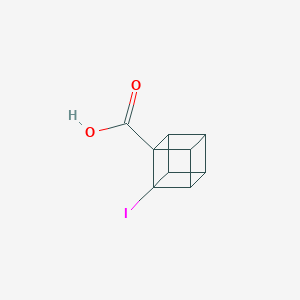
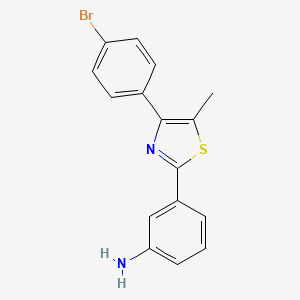
![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile)](/img/structure/B11816043.png)


![2-Iodo-6-nitrobenzo[d]thiazole](/img/structure/B11816055.png)

